1-methyl-3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole
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Overview
Description
1-methyl-3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole is an organic compound with the molecular formula C16H23BN2O3. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in the synthesis of complex molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or tetrahydrofuran (THF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium phosphate are typically employed in solvents such as ethanol or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is usually a biaryl compound .
Scientific Research Applications
1-methyl-3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole involves its ability to act as a boron-containing reagent. The boron atom in the compound can form stable complexes with various substrates, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as kinase inhibition in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Similar in structure but differs in the position of the boronic acid group.
1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester: Contains an ethyl group instead of a methyl group.
4-Pyrazoleboronic acid pinacol ester: Lacks the methyl group on the pyrazole ring.
Uniqueness
1-methyl-3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole is unique due to its specific structural arrangement, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific applications .
Properties
IUPAC Name |
1-methyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)13-6-8-15(9-7-13)21-12-14-10-11-20(5)19-14/h6-11H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGPXNYTVATPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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